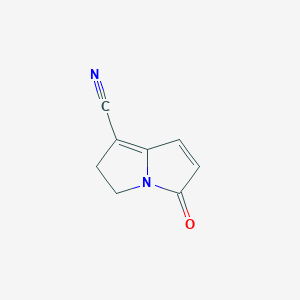

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ABBV744 ist ein hochspezifischer Inhibitor des zweiten Bromodomeins (BDII) der Bromodomäne und extra-terminalen (BET) Proteinfamilie. Diese Verbindung hat in präklinischen Modellen verschiedener Krankheiten, darunter akute myeloische Leukämie und androgenrezeptor-positives Prostatakrebs, ein erhebliches Potenzial gezeigt . ABBV744 weist eine mehr als 300-fach stärkere Bindungsaffinität zum BDII-Bromodomein von BRD4 im Vergleich zum ersten Bromodomein (BDI) von BRD4 auf .

Vorbereitungsmethoden

Die Synthese von ABBV744 umfasst mehrere Schritte, beginnend mit der Herstellung einer klaren Stammlösung mithilfe eines in-vitro-Ansatzes. Die Verbindung wird hauptsächlich durch Cytochrom P450 3A4 (CYP3A4) metabolisiert, ein wichtiges Enzym im Arzneimittelstoffwechsel . Die industriellen Produktionsverfahren für ABBV744 werden in der verfügbaren Literatur nicht ausführlich beschrieben, aber es ist bekannt, dass die Verbindung mit hoher Reinheit synthetisiert wird und in verschiedenen Mengen für Forschungszwecke erhältlich ist .

Analyse Chemischer Reaktionen

ABBV744 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung wird durch CYP3A4 metabolisiert, was darauf hindeutet, dass sie oxidative Reaktionen durchläuft.

Reduktion: Es liegen keine spezifischen Informationen zu Reduktionsreaktionen mit ABBV744 vor.

Substitution: Die Struktur der Verbindung lässt auf ein Potenzial für Substitutionsreaktionen schließen, obwohl in der Literatur keine spezifischen Details angegeben sind.

Zu den häufig verwendeten Reagenzien und Bedingungen bei diesen Reaktionen gehören verschiedene Lösungsmittel und Katalysatoren, die den oxidativen Stoffwechsel von ABBV744 erleichtern. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind Metaboliten, die aus der Wirkung von CYP3A4 resultieren .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile. One notable investigation involved the design and synthesis of new fused 1H-pyrroles, which incorporated the 2,3-dihydro-1H-pyrrolizine moiety. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer) cells. The IC50 values for some of these compounds ranged from 0.009 to 2.195 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .

Table 1: Anticancer Activity of Pyrrolizine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8b | HCT116 | <0.05 | CDK2/Cyclin A1 inhibition |

| 9a | HCT116 | 0.011 | EGFR inhibition |

| 9c | HCT116 | 0.009 | EGFR inhibition |

Antiviral Properties

Another promising application of this compound is its potential use in antiviral therapies. Patents have indicated that derivatives of this compound can be formulated into pharmaceutical compositions for treating or preventing infections such as hepatitis B virus (HBV). These compounds have shown improved kinetic solubility compared to other pyrrolizines, enhancing their viability as therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound has been explored through various chemical processes, including catalytic hydrogenation and cyclization reactions involving lower alkyl esters and cyclizing agents like acetic anhydride . These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Table 2: Synthetic Methods for Pyrrolizine Derivatives

| Method | Description |

|---|---|

| Catalytic Hydrogenation | Involves hydrogenating alkyl esters to form pyrrolizines |

| Cyclization | Utilizes acetic anhydride for product formation |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with target proteins such as EGFR and CDK2. These studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their anticancer effects. For instance, compound 8b was found to effectively dock into the active sites of EGFR and CDK2, suggesting a mechanism of action that involves direct inhibition of these critical pathways in cancer cell proliferation .

Wirkmechanismus

ABBV744 exerts its effects by selectively inhibiting the BDII of BET family proteins. This inhibition disrupts the interaction between bromodomains and acetylated lysine residues on histones, leading to changes in gene expression. The molecular targets of ABBV744 include BRD2, BRD3, BRD4, and BRDT, with a particular focus on BRD4 . The pathways involved in its mechanism of action include the JAK-STAT signaling pathway and the regulation of pro-inflammatory factors .

Vergleich Mit ähnlichen Verbindungen

ABBV744 ist einzigartig in seiner hohen Selektivität für BDII gegenüber BDI in Proteinen der BET-Familie. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von ABBV744 liegt in seiner verbesserten Verträglichkeit und selektiven Inhibition von BDII, was es zu einem vielversprechenden Kandidaten für weitere Forschung und therapeutische Entwicklung macht .

Biologische Aktivität

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H8N2O

- Molecular Weight : 148.16 g/mol

- CAS Number : 164025-04-1

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Effects

In preclinical studies, this compound has shown promise as an anticancer agent. A notable study reported that it induces apoptosis in cancer cell lines by activating the caspase pathway. This effect was particularly observed in human breast cancer cells (MCF-7), where treatment led to a significant reduction in cell viability and increased markers of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- DNA Intercalation : Similar to other heterocycles, it can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | High | Disruption of cell wall synthesis | |

| Anticancer | Moderate | Induction of apoptosis | |

| Anti-inflammatory | Significant | Inhibition of cytokine production |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzothiazole | Moderate | Yes | No |

| Oxadiazole derivatives | High | Moderate | Moderate |

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 breast cancer cells showed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability (p < 0.05). Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment .

Eigenschaften

IUPAC Name |

5-oxo-2,3-dihydropyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-3-4-10-7(6)1-2-8(10)11/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMPIYIMCBWTTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C1C#N)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.